molecular formula C11H17NO B8429899 5,5,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzo[d]isoxazole

5,5,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzo[d]isoxazole

Cat. No.: B8429899
M. Wt: 179.26 g/mol
InChI Key: BGLFXDIKGJXTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzo[d]isoxazole is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

5,5,7,7-tetramethyl-4,6-dihydro-1,2-benzoxazole

InChI

InChI=1S/C11H17NO/c1-10(2)5-8-6-12-13-9(8)11(3,4)7-10/h6H,5,7H2,1-4H3

InChI Key

BGLFXDIKGJXTLE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C1)(C)C)ON=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere and with stirring, a solution of 16 (140 mg, 0.77 mmol) in ethanol (19.1 mL) was added to a solution of hydroxylamine hydrochloride (7.98 mmol, 555 mg, 10.4 eq) in water (980 μL) at room temperature. The mixture was heated to 110° C. and stirred at reflux for 1 hour. After heating, the reaction mixture was diluted with water (10 mL) and the aqueous layer was extracted with methylene chloride/ethyl ether (1:2, 3×10 mL). The organic layers were then combined and washed with saturated aqueous sodium bicarbonate solution (1×12 mL) and brine (2×12 mL), dried over magnesium sulfate, filtered, and concentrated in vacuo to give 17 as a yellow oil (122 mg, 0.68 mmol, 89%). The material was used in the next reaction without further purification: 1H NMR (CDCl3) δ 8.00 (1H, s), 2.24 (2H, s), 1.60 (2H, s), 1.34 (6H, s), 1.03 (6H, s); 13C NMR (CDCl3) δ 173.2, 150.0, 110.4, 52.4, 34.4, 32.6, 32.4, 29.7, 29.3. MS: No molecular ion peak is observed by ESI+ and EI methods.
Name
16
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
555 mg
Type
reactant
Reaction Step One
Quantity
19.1 mL
Type
solvent
Reaction Step One
Name
Quantity
980 μL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
89%

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